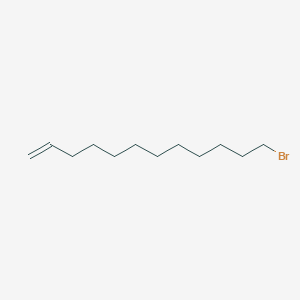

12-Bromododec-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

12-bromododec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2H,1,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGYFXNWSWECFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450981 | |

| Record name | 12-bromododec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99828-63-4 | |

| Record name | 12-bromododec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of 12-Bromododec-1-ene

An In-depth Technical Guide to the Physical and Chemical Properties of 12-Bromododec-1-ene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 99828-63-4). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical predictions with field-proven insights derived from analogous compounds. It covers core physicochemical properties, detailed spectroscopic analysis, established synthetic and purification protocols, safety and handling guidelines, and key applications. By explaining the causality behind the data and experimental procedures, this guide serves as an authoritative resource for utilizing this versatile bifunctional molecule in complex synthetic applications.

Introduction and Molecular Overview

This compound is a bifunctional linear α-olefin featuring a terminal carbon-carbon double bond and a primary bromide at opposing ends of a C₁₀ alkyl chain. This unique architecture makes it an invaluable building block in organic synthesis, offering two distinct and orthogonally reactive sites. The terminal alkene is amenable to a wide range of transformations including polymerization, hydroboration, epoxidation, and click chemistry.[1] Concurrently, the primary alkyl bromide serves as a classic electrophile for nucleophilic substitution, enabling the introduction of diverse functional groups and the formation of Grignard reagents.[2]

This dual reactivity allows for the precise construction of complex molecular architectures, making it a key intermediate in the synthesis of surfactants, pharmaceutical linkers, and functionalized polymers.[1][3] This guide provides the core data necessary for its effective use and characterization in a research and development setting.

Molecular Structure and Identifiers

-

IUPAC Name: this compound

-

SMILES: C=CCCCCCCCCCCBr[7]

Physicochemical Properties

Direct experimental data for this compound is not widely published. The following table summarizes key physical properties, combining predicted values from computational models with expert analysis based on structurally related compounds.

| Property | Value / Description | Source / Rationale |

| Appearance | Colorless to light yellow liquid. | [4][8] |

| Boiling Point | 270.2 ± 9.0 °C (Predicted at 760 mmHg). | [4][9] |

| Note: High molecular weight bromoalkanes are typically distilled under vacuum to prevent decomposition. The boiling point at 1 mmHg is estimated to be in the range of 110-125 °C. | Based on the boiling point of 1-dodecene (213.8 °C)[8] and vacuum distillation principles. | |

| Density | 1.052 ± 0.06 g/cm³ (Predicted at 20 °C). | [4][9] |

| Refractive Index (n_D²⁰) | ~1.46 - 1.47 (Estimated). | Rationale: The refractive index of the parent hydrocarbon, 1-dodecene, is 1.430.[10] The introduction of a heavy bromine atom significantly increases the refractive index. For comparison, the refractive index of 1-bromododecane is 1.458. A terminal double bond slightly increases this value. |

| Solubility | Insoluble in water. Soluble in common organic solvents such as diethyl ether, dichloromethane, THF, and ethanol. | [8] The long C₁₂ hydrophobic chain governs its solubility profile. |

| Storage | Store at 2-8°C, sealed in a dry, inert atmosphere. | [4][7] |

Spectroscopic Characterization for Structural Verification

No publicly available spectra for this compound currently exist. However, based on its structure and established spectroscopic principles, a detailed and reliable prediction of its spectral characteristics can be made. This section serves as a guide for researchers to verify the identity and purity of the compound upon synthesis or acquisition.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is the primary tool for confirming the structure. The key diagnostic signals are the vinyl protons of the terminal alkene and the triplet corresponding to the methylene group adjacent to the bromine atom.

| Proton Environment (Assignment) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-1 (CH₂=CH-) | 4.90 - 5.05 | Multiplet (ddt) | 2H | Terminal vinyl protons, deshielded by the double bond. |

| H-2 (CH₂=CH -) | 5.75 - 5.85 | Multiplet (ddt) | 1H | Internal vinyl proton, deshielded and coupled to H-1 and H-3. |

| H-12 (-CH₂-Br) | 3.40 | Triplet (t) | 2H | Methylene protons deshielded by the adjacent electronegative bromine atom. |

| H-3 (-CH₂-CH=CH₂) | 2.00 - 2.10 | Quartet (q) | 2H | Allylic protons, slightly deshielded by the double bond. |

| H-11 (-CH₂-CH₂Br) | 1.80 - 1.90 | Quintet (qn) | 2H | Methylene protons β to the bromine atom. |

| H-4 to H-10 (-(CH₂ )₇-) | 1.25 - 1.45 | Broad Multiplet | 14H | Bulk methylene protons of the long alkyl chain, overlapping in a complex signal. |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display 12 distinct signals, confirming the presence of all carbon atoms in unique chemical environments.

| Carbon Environment (Assignment) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C H₂=CH-) | 114.1 | Terminal sp² carbon of the alkene. |

| C-2 (CH₂=C H-) | 139.2 | Internal sp² carbon of the alkene. |

| C-12 (-C H₂-Br) | 34.0 | sp³ carbon directly attached to bromine, significantly deshielded. |

| C-11 (-C H₂-CH₂Br) | 32.8 | sp³ carbon β to the bromine atom. |

| C-3 (-C H₂-CH=CH₂) | 33.8 | Allylic sp³ carbon. |

| C-4 to C-10 (-(C H₂)₇-) | 28.1 - 29.6 | Bulk sp³ methylene carbons, appearing as a cluster of peaks. |

Predicted Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to confirm the presence of the key functional groups: the terminal alkene and the alkyl bromide.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkene C-H | =C-H Stretch | 3075 - 3085 | Medium |

| Alkyl C-H | -C-H Stretch | 2855 & 2925 | Strong |

| Alkene C=C | C=C Stretch | 1640 - 1645 | Medium |

| Alkene C-H Bend | =C-H Wag (Out-of-plane) | 910 & 990 | Strong |

| Alkyl C-Br | C-Br Stretch | 550 - 650 | Medium-Strong |

Synthesis and Purification Protocols

Recommended Synthesis: Appel-Type Bromination

A reliable and common method for the synthesis of this compound is the one-step bromination of the corresponding alcohol, dodec-11-en-1-ol, using an Appel-type reaction.[9] This reaction offers high yields and proceeds under mild conditions.

Reaction Scheme: dodec-11-en-1-ol + CBr₄ + PPh₃ → this compound + CHBr₃ + Ph₃PO

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: [9]

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add dodec-11-en-1-ol (1.0 eq) and carbon tetrabromide (1.1 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of PPh₃: Slowly add triphenylphosphine (1.1 eq) portion-wise to the stirred solution. Causality Note: This addition is exothermic; slow addition at 0 °C is crucial to control the reaction rate and prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel, eluting with 100% hexanes to yield the pure this compound. Self-Validating System Note: The separation of the nonpolar product from the highly polar triphenylphosphine oxide byproduct is highly effective with this elution system.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile tool for creating molecules with precise architectures.

-

Linker Chemistry: It serves as a long-chain (C₁₂) linker, connecting a targeting moiety to a payload (e.g., a drug or a fluorescent tag). The bromide can be substituted by a thiol or amine from a biomolecule, while the alkene can be functionalized via methods like thiol-ene click chemistry for attachment to another component.

-

Surface Modification: The alkene can be used to graft the molecule onto hydrogen-terminated silicon surfaces via hydrosilylation. The exposed bromide terminus then creates a functional surface that can be used for further chemical reactions, such as immobilizing proteins or catalysts.

-

Polymer Synthesis: As an α-olefin, it can be copolymerized to introduce pendant alkyl bromide groups along a polymer backbone, which can then be post-functionalized.

Caption: Dual reactivity of this compound in synthesis.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

GHS Hazard Statements: [4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: [4]

-

P261: Avoid breathing vapors.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere to prevent degradation.[4][7]

Conclusion

This compound is a highly useful bifunctional molecule in synthetic chemistry. While comprehensive experimental data on its physical properties is sparse in the public domain, this guide provides a robust framework for its use by combining predicted data with established chemical principles and protocols. The detailed spectroscopic predictions offer a reliable method for its structural confirmation, and the outlined synthetic and purification procedures provide a clear path to obtaining high-purity material. Its dual reactivity at the alkene and bromide termini ensures its continued application in the development of novel materials, complex drug conjugates, and functionalized surfaces.

References

-

This compound (CAS:99828-63-4) . Ark Pharma Scientific Limited. [Link]

-

This compound . MySkinRecipes. [Link]

- US Patent US20060160272A1: Synthesis method for a compound used to form a self-assembled monolayer....

-

Structural characterization and differentiation of isomeric omega-bromoalkoxy derivatives of (E)-chalcone by means of mass spectrometry . PubMed. [Link]

-

1-Dodecene,12-broMo- - Uses and synthesis methods . ChemBK. [Link]

-

1-Dodecene . Wikipedia. [Link]

-

(3E)-12-bromo-1,3-dodecadiene (C12H21Br) . PubChem. [Link]

- US Patent US20250042899A1: Process to make glp1 ra and intermediates therefor.

- US Patent EP1697286A1: A process for eco-friendly synthesis of bromobenzene.

-

1-Bromo-1,2-dichloroprop-1-ene (C3H3BrCl2) . PubChem. [Link]

-

1-Dodecene (C12H24) . PubChem. [Link]

-

1-Dodecene . NIST WebBook. [Link]

-

1-Decene (C10H20) . PubChem. [Link]

Sources

- 1. Structural characterization and differentiation of isomeric omega-bromoalkoxy derivatives of (E)-chalcone by means of mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS:99828-63-4 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. 1-Dodecene,12-broMo- | 99828-63-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 99828-63-4|this compound|BLD Pharm [bldpharm.com]

- 8. 1-Dodecene - Wikipedia [en.wikipedia.org]

- 9. chembk.com [chembk.com]

- 10. 1-Dodecene | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 12-Bromododec-1-ene from 11-dodecen-1-ol

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical synthesis of 12-bromododec-1-ene, a valuable bifunctional molecule, from its precursor, 11-dodecen-1-ol. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into the reaction mechanisms, experimental protocols, and analytical validation.

Introduction: The Strategic Importance of this compound

This compound is a key intermediate in organic synthesis, prized for its bifunctional nature. It possesses a terminal alkene and a primary alkyl bromide, allowing for orthogonal chemical modifications. The alkene can participate in reactions such as metathesis, hydroboration-oxidation, and polymerization, while the alkyl bromide is a versatile handle for nucleophilic substitution and organometallic coupling reactions. This dual reactivity makes it a valuable building block in the synthesis of complex molecules, including pharmaceuticals, polymers, and specialty chemicals.

Reaction Mechanisms and Reagent Selection

The conversion of a primary alcohol to an alkyl bromide in the presence of a terminal alkene requires a careful choice of reagents to ensure high selectivity and yield. The primary challenge is to avoid the hydrobromination of the double bond. Two well-established methods are particularly effective for this transformation: the use of phosphorus tribromide (PBr₃) and the Appel reaction.

Phosphorus Tribromide (PBr₃) Method

Phosphorus tribromide is a classic and efficient reagent for converting primary and secondary alcohols to their corresponding alkyl bromides. The reaction proceeds through the formation of a phosphite ester intermediate, which is subsequently displaced by a bromide ion in an Sₙ2 reaction.

The mechanism involves the initial attack of the alcohol's oxygen on the phosphorus atom of PBr₃, leading to the displacement of a bromide ion. This process repeats to form a trialkyl phosphite intermediate. The displaced bromide ions then act as nucleophiles, attacking the carbon atom attached to the oxygen of the phosphite ester, resulting in the formation of the alkyl bromide and phosphorous acid as a byproduct.

Caption: The Appel reaction mechanism for alcohol bromination.

Experimental Protocol: Synthesis via the Appel Reaction

While both methods are effective, the Appel reaction is often preferred for its milder conditions and high yields. The following protocol details the synthesis of this compound from 11-dodecen-1-ol using the Appel reaction.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 11-dodecen-1-ol | 184.32 | 10.0 g | 0.054 |

| Carbon Tetrabromide (CBr₄) | 331.63 | 21.6 g | 0.065 |

| Triphenylphosphine (PPh₃) | 262.29 | 17.0 g | 0.065 |

| Dichloromethane (DCM) | - | 200 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Step-by-Step Procedure

-

Reaction Setup: A 500 mL round-bottom flask equipped with a magnetic stir bar is charged with 11-dodecen-1-ol (10.0 g, 0.054 mol), triphenylphosphine (17.0 g, 0.065 mol), and 200 mL of anhydrous dichloromethane. The flask is then placed in an ice bath and stirred until all solids dissolve.

-

Reagent Addition: Carbon tetrabromide (21.6 g, 0.065 mol) is added portion-wise to the stirred solution over 15 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

-

Workup: Upon completion, the reaction mixture is quenched by the slow addition of 50 mL of saturated sodium bicarbonate solution. The organic layer is separated, washed with 50 mL of brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using hexane as the eluent to afford this compound as a colorless oil.

Characterization and Purity Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR (400 MHz, CDCl₃): δ 5.81 (m, 1H), 4.99 (m, 2H), 3.41 (t, J = 6.8 Hz, 2H), 2.04 (q, J = 7.0 Hz, 2H), 1.85 (p, J = 6.8 Hz, 2H), 1.43-1.28 (m, 12H).

-

¹³C NMR (101 MHz, CDCl₃): δ 139.1, 114.2, 33.9, 33.8, 32.8, 29.4, 29.4, 29.1, 28.9, 28.7, 28.1.

-

IR (neat): ν 3076, 2927, 2854, 1641, 1463, 1251, 991, 909, 645 cm⁻¹.

-

Mass Spectrometry (EI): m/z calculated for C₁₂H₂₃Br [M]⁺: 246.10, found: 246.1.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves when handling chemicals.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Carbon Tetrabromide: Toxic and an environmental hazard. Avoid inhalation and skin contact.

-

Dichloromethane: A suspected carcinogen. Use in a fume hood and avoid inhalation.

-

Triphenylphosphine: Can cause skin and eye irritation.

-

Conclusion

The synthesis of this compound from 11-dodecen-1-ol is a straightforward yet crucial transformation for accessing a versatile bifunctional building block. The Appel reaction offers a reliable and high-yielding method with mild reaction conditions, making it an excellent choice for this conversion. Proper experimental technique and adherence to safety protocols are paramount for a successful and safe synthesis.

References

-

Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811. Available at: [Link]

-

Walker, K. A., et al. (1997). An improved method for the synthesis of 11-cis-retinal and its analogues. Journal of the American Chemical Society, 119(23), 5349-5350. Available at: [Link]

-

Ford, J. G., et al. (2014). Synthesis of 1, ω-unsubstituted α, ω-diols from commercially available ω-unsaturated fatty acids and alcohols. Organic & Biomolecular Chemistry, 12(45), 9158-9164. Available at: [Link]

An In-depth Technical Guide to 12-Bromo-1-dodecene (CAS No. 99828-63-4): Properties, Synthesis, and Applications in Advanced Organic Synthesis

This technical guide provides a comprehensive overview of 12-bromo-1-dodecene, a versatile bifunctional molecule increasingly utilized in advanced organic synthesis. Intended for researchers, chemists, and professionals in drug development and material science, this document synthesizes key technical data, proven synthetic protocols, and insights into its application landscape.

Introduction: The Strategic Value of a Bifunctional Building Block

12-Bromo-1-dodecene (CAS No. 99828-63-4) is a linear C12 hydrocarbon featuring two distinct reactive centers: a terminal alkene (vinyl group) and a primary alkyl bromide. This unique structural arrangement makes it a highly valuable intermediate, enabling orthogonal chemical modifications. The vinyl group is amenable to a wide range of transformations, including polymerization, hydrofunctionalization, and metathesis, while the bromo- functionality serves as a classic handle for nucleophilic substitution and cross-coupling reactions. This dual reactivity allows for the strategic and sequential introduction of diverse functionalities, making it a cornerstone in the synthesis of complex molecular architectures.[1][2]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 12-bromo-1-dodecene is paramount for its effective use in synthesis, including appropriate handling and purification techniques.

| Property | Value | Source |

| CAS Number | 99828-63-4 | [3][4] |

| Molecular Formula | C₁₂H₂₃Br | [3][4] |

| Molecular Weight | 247.22 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 270.2 ± 9.0 °C (Predicted) | [3] |

| Density | 1.052 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| Storage | Store at 2-8°C, sealed in a dry environment | [3][5] |

Synthesis of 12-Bromo-1-dodecene: A Robust Protocol

The most common and efficient laboratory-scale synthesis of 12-bromo-1-dodecene involves the selective mono-elimination of HBr from a readily available precursor, 1,12-dibromododecane.[3][6] This approach is favored for its high yield and straightforward purification.

Underlying Principle: Selective E2 Elimination

The reaction proceeds via an E2 (bimolecular elimination) mechanism. A strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK), is employed to preferentially abstract a proton from a primary carbon adjacent to one of the bromine atoms. The steric bulk of the base minimizes the competing S(_N)2 substitution reaction. The use of a slight excess of the base ensures the reaction goes to completion.

Detailed Experimental Protocol

Materials:

-

1,12-Dibromododecane (1 equivalent)

-

Potassium tert-butoxide (1.15 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Diethyl Ether

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate

-

Silica Gel (for column chromatography)

-

Petroleum Ether (for elution)

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve 1,12-dibromododecane (1 eq.) in anhydrous THF (to a concentration of approximately 0.1 M).[3][6]

-

With vigorous stirring, add potassium tert-butoxide (1.15 eq.) portion-wise over 30 minutes.[3][6] An exotherm may be observed.

-

Heat the reaction mixture to reflux and maintain for 16 hours to ensure complete conversion.[3][6]

-

Cool the mixture to room temperature and quench the reaction by the slow addition of deionized water.[3][6]

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether. Separate the organic and aqueous layers.[3][6]

-

Extract the aqueous layer multiple times with diethyl ether to recover any dissolved product.[3][6]

-

Combine all organic layers, wash with a saturated brine solution, and dry over anhydrous sodium sulfate.[3][6]

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.[3][6]

-

Purify the crude material via flash column chromatography on silica gel, eluting with petroleum ether, to yield pure 12-bromo-1-dodecene.[3][6]

Synthetic Workflow Diagram

Caption: Synthetic workflow for 12-bromo-1-dodecene from 1,12-dibromododecane.

Core Applications and Mechanistic Insights

The utility of 12-bromo-1-dodecene stems from its ability to act as a molecular linchpin, connecting different chemical moieties through its two reactive sites.

Polymer and Materials Science

The terminal alkene is a key functional group for polymerization. For instance, it can be used in Ring-Opening Metathesis Polymerization (ROMP) by reacting with a strained cyclic olefin to create polymers with long alkyl side chains, imparting specific solubility and thermal properties. The bromide can then be used for post-polymerization modification, allowing for the grafting of other polymer chains or functional groups.

Synthesis of Surfactants and Specialty Chemicals

The long C12 chain provides a hydrophobic tail, a critical feature for surfactants. The bromide can be readily converted to a hydrophilic head group (e.g., a quaternary ammonium salt or a sulfonate) through nucleophilic substitution, yielding amphiphilic molecules.[2]

Pharmaceutical and Agrochemical Synthesis

In the synthesis of complex bioactive molecules, 12-bromo-1-dodecene serves as a versatile long-chain building block.[2] The alkene can undergo various additions (e.g., epoxidation, dihydroxylation) to introduce stereocenters, while the bromide is ideal for coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build larger molecular scaffolds.

Logical Relationship of Reactivity

Caption: Dual reactivity of 12-bromo-1-dodecene in organic synthesis.

Safety and Handling

As a brominated organic compound, 12-bromo-1-dodecene requires careful handling.[1]

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[3]

-

Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors.[3][7]

-

Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly sealed.[3][5]

Conclusion

12-Bromo-1-dodecene is a powerful and versatile intermediate in modern organic synthesis. Its bifunctional nature provides a strategic advantage for the construction of complex molecules, polymers, and functional materials. The robust and scalable synthesis from 1,12-dibromododecane further enhances its appeal for both academic research and industrial applications. A clear understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential.

References

-

Watanabe, J., et al. (2008). Prebiotic properties of epilactose. PubMed. Retrieved from [Link]

-

Chemsrc. (2025). 12-Bromo-1-dodecanol | CAS#:3344-77-2. Retrieved from [Link]

-

Ark Pharma Scientific Limited. (n.d.). 12-bromododec-1-ene | CAS:99828-63-4. Retrieved from [Link]

-

Synthonix. (n.d.). The Role of 12-Bromo-1-dodecene in Custom Synthesis Projects. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). 1-Dodecene,12-broMo-. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Prebiotic Properties of Epilactose. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). Chemical Reagents & Chromatography - Analytical Standards. Retrieved from [Link]

-

PubChem. (n.d.). 4-O-beta-D-Mannopyranosyl-D-glucopyranose. Retrieved from [Link]

-

RxList. (n.d.). D-mannose: Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved from [Link]

-

Health.com. (2025). D-Mannose: Benefits, Uses, and Side Effects Explained. Retrieved from [Link]

-

PubChem. (n.d.). 4-O-beta-D-glucopyranosyl-D-mannose. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). Epilactose | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Foodcom. (2025). Lactose - properties, production, and use in the food, pharmaceutical, and cosmetics industries. Retrieved from [Link]

-

AA Blocks. (n.d.). 2,6-Pyridinedicarboxylic acid. Retrieved from [Link]

-

CAS号查询. (n.d.). A Photoirradiative Phase-Vanishing Method.... Retrieved from [Link]

-

ResearchGate. (n.d.). Statistical considerations for assessing precision of heterogeneous duplicate measurements.... Retrieved from [Link]

-

OmicsDI. (n.d.). S-EPMC1178791 - The interaction of catecholamines and adrenal corticosteroids.... Retrieved from [Link]

Sources

- 1. CAS 99828-63-4: 1-Dodecene, 12-bromo- | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. 1-Dodecene,12-broMo- | 99828-63-4 [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 99828-63-4|this compound|BLD Pharm [bldpharm.com]

- 6. 1-Dodecene,12-broMo- synthesis - chemicalbook [chemicalbook.com]

- 7. international.brand.akzonobel.com [international.brand.akzonobel.com]

Introduction: 12-Bromododec-1-ene as a Bifunctional Building Block

An In-Depth Technical Guide to the Reactivity of the Terminal Double Bond in 12-Bromododec-1-ene for Researchers and Drug Development Professionals.

This compound is a valuable bifunctional molecule in organic synthesis, featuring a terminal alkene and a primary alkyl bromide. This unique structure allows for orthogonal chemical transformations, where one functional group can be selectively reacted while the other remains intact for subsequent modifications. This guide provides an in-depth exploration of the reactivity of the terminal double bond in this compound, offering both mechanistic insights and practical, field-tested protocols for key synthetic transformations. Understanding the nuances of these reactions is critical for its effective utilization in the synthesis of complex molecules, including polymers, surfactants, and pharmaceutical intermediates.

Hydroboration-Oxidation: Regioselective Alcohol Synthesis

The hydroboration-oxidation of the terminal alkene in this compound is a cornerstone reaction for achieving anti-Markovnikov addition of water across the double bond, yielding the primary alcohol, 12-bromododecan-1-ol. This two-step process offers exceptional regioselectivity, a crucial aspect when synthesizing linear, bifunctional molecules.

Mechanistic Rationale

The reaction proceeds via the addition of a borane reagent, typically borane-tetrahydrofuran complex (BH3·THF), across the terminal double bond. Boron, being less electronegative than hydrogen, adds to the terminal carbon (C1), while the hydrogen adds to the internal carbon (C2). This regioselectivity is driven by both steric and electronic factors. Sterically, the bulky borane moiety preferentially attacks the less hindered terminal carbon. Electronically, the transition state is stabilized by a partial positive charge on the more substituted C2 carbon. The resulting trialkylborane intermediate is then oxidized in situ using an alkaline solution of hydrogen peroxide to yield the primary alcohol.

Experimental Protocol: Synthesis of 12-Bromododecan-1-ol

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (3 M aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

A 250 mL three-necked, round-bottomed flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an argon/nitrogen inlet, is flame-dried and cooled under a stream of inert gas.

-

This compound (e.g., 10.0 g, 40.4 mmol) and anhydrous THF (80 mL) are added to the flask. The solution is cooled to 0 °C in an ice bath.

-

The 1 M solution of BH3·THF (44.5 mL, 44.5 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for 2 hours.

-

The flask is cooled again to 0 °C, and 3 M aqueous sodium hydroxide (20 mL) is added slowly and cautiously.

-

30% hydrogen peroxide (20 mL) is then added dropwise, ensuring the internal temperature does not exceed 40-50 °C.

-

The mixture is stirred at room temperature for 1 hour and then heated to 50 °C for an additional hour to ensure complete oxidation.

-

After cooling to room temperature, the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield pure 12-bromododecan-1-ol.

Data Presentation: Expected Outcome

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |

| 12-Bromododecan-1-ol | C12H25BrO | 265.23 | >85% | Colorless to pale yellow oil or low melting solid |

Workflow Visualization: Hydroboration-Oxidation

Caption: Workflow for the hydroboration-oxidation of this compound.

Epoxidation: Synthesis of 12-Bromo-1,2-epoxydodecane

Epoxidation of the terminal alkene provides a versatile epoxide intermediate, 12-bromo-1,2-epoxydodecane, which can be opened by a variety of nucleophiles to generate a range of 1,2-difunctionalized products. Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent for this transformation due to its relative stability and ease of handling.

Mechanistic Rationale: The "Butterfly" Mechanism

The epoxidation with m-CPBA proceeds through a concerted mechanism often referred to as the "butterfly" mechanism. The peroxyacid transfers an oxygen atom to the double bond in a single step. This involves the donation of the alkene's π-electrons to the antibonding σ* orbital of the peroxy O-O bond, and a concomitant intramolecular proton transfer within the peroxyacid. The reaction is stereospecific, meaning the relative stereochemistry of the substituents on the alkene is retained in the epoxide product, although for a terminal alkene like this compound, this is not a primary concern.

Experimental Protocol: Synthesis of 12-Bromo-1,2-epoxydodecane

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, typically 77% max.)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas

Procedure:

-

To a solution of this compound (e.g., 5.0 g, 20.2 mmol) in anhydrous DCM (100 mL) in a round-bottomed flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add m-CPBA (e.g., 5.0 g, ~22.2 mmol, 1.1 equivalents) portion-wise over 15 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred overnight (or until TLC analysis indicates complete consumption of the starting material).

-

The reaction mixture is cooled to 0 °C, and the precipitated meta-chlorobenzoic acid is removed by filtration.

-

The filtrate is transferred to a separatory funnel and washed successively with saturated aqueous sodium sulfite solution (2 x 50 mL) to quench excess peroxide, saturated aqueous sodium bicarbonate solution (3 x 50 mL) to remove acidic byproducts, and finally with brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude epoxide.

-

Purification by flash column chromatography (silica gel, e.g., hexane/ethyl acetate gradient) yields pure 12-bromo-1,2-epoxydodecane.

Data Presentation: Expected Outcome

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |

| 12-Bromo-1,2-epoxydodecane | C12H23BrO | 263.21 | >90% | Colorless oil |

Mechanism Visualization: m-CPBA Epoxidation

Spectroscopic Profile of 12-Bromododec-1-ene: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 12-bromododec-1-ene, a valuable bifunctional molecule in organic synthesis. As a compound featuring both a terminal alkene and a primary alkyl bromide, its characterization relies on a multi-technique approach. This document will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of its spectral features for researchers, scientists, and professionals in drug development.

Molecular Structure and Key Features

This compound possesses a long aliphatic chain, providing flexibility, with reactive handles at both ends: a terminal double bond amenable to various addition reactions and a primary bromide suitable for nucleophilic substitution. Understanding its spectroscopic signature is paramount for confirming its identity and purity.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For this compound, the spectrum can be divided into three key regions: the vinylic region, the aliphatic chain, and the region corresponding to protons near the bromine atom.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| =CH₂ | 4.9 - 5.1 | ddt | Jtrans ≈ 17, Jcis ≈ 10, Jallylic ≈ 1.5 |

| =CH- | 5.7 - 5.9 | ddt | Jtrans ≈ 17, Jcis ≈ 10, Jvicinal ≈ 7 |

| -CH₂-CH=CH₂ | 2.0 - 2.2 | q | J ≈ 7 |

| -(CH₂)₈- | 1.2 - 1.6 | m | - |

| -CH₂-Br | 3.3 - 3.5 | t | J ≈ 7 |

Interpretation of the ¹H NMR Spectrum:

The most downfield signals are from the vinylic protons due to the deshielding effect of the π-bond. The internal vinylic proton (=CH-) appears at a higher chemical shift than the terminal vinylic protons (=CH₂)[1][2][3]. The complex splitting pattern of these protons is a result of geminal, cis, trans, and allylic couplings. The allylic protons (-CH₂-CH=CH₂) are also deshielded and appear around 2.0-2.2 ppm. The large multiplet in the upfield region (1.2-1.6 ppm) corresponds to the overlapping signals of the eight methylene groups in the aliphatic chain. The triplet at approximately 3.4 ppm is characteristic of the methylene group attached to the electronegative bromine atom[4][5][6].

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| =CH₂ | 114 - 116 |

| =CH- | 138 - 140 |

| -CH₂-CH=CH₂ | 33 - 35 |

| -(CH₂)₈- | 28 - 30 |

| -CH₂-CH₂-Br | 32 - 34 |

| -CH₂-Br | 33 - 35 |

Interpretation of the ¹³C NMR Spectrum:

The sp² hybridized carbons of the double bond appear in the downfield region of the spectrum, typically between 114 and 140 ppm[7][8][9][10][11]. The terminal =CH₂ carbon is found at a lower chemical shift than the substituted =CH- carbon. The sp³ hybridized carbons of the aliphatic chain appear in the upfield region. The carbon directly attached to the bromine atom (-CH₂-Br) is deshielded due to the electronegativity of bromine and is expected to resonate around 33-35 ppm[7][12]. The remaining methylene carbons of the long chain will have very similar chemical shifts, leading to a cluster of peaks between 28 and 30 ppm.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a spectrometer with a broadband carbon probe.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the range of 0-150 ppm.

-

Use a pulse angle of 45-60 degrees.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for full quantification, especially for quaternary carbons (not present in this molecule).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| =C-H stretch | 3075 - 3095 | Medium |

| C-H stretch (sp³) | 2850 - 2960 | Strong |

| C=C stretch | 1640 - 1650 | Medium |

| =C-H bend (out-of-plane) | 910 - 990 | Strong |

| C-Br stretch | 515 - 690 | Medium-Strong |

Interpretation of the IR Spectrum:

The presence of the terminal alkene is confirmed by several characteristic peaks. The =C-H stretching vibration appears just above 3000 cm⁻¹, a region distinct from the sp³ C-H stretching vibrations which are found just below 3000 cm⁻¹[13][14]. The C=C double bond stretch gives a medium intensity peak around 1640 cm⁻¹[14][15]. Strong absorptions in the 910-990 cm⁻¹ region are due to the out-of-plane bending of the vinylic C-H bonds, which are highly characteristic of a terminal alkene[16][17]. The C-Br stretch is expected at a lower frequency, in the fingerprint region, typically between 515 and 690 cm⁻¹[18].

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record a background spectrum of the salt plates or solvent. Then, record the spectrum of the sample. The instrument software will automatically subtract the background.

-

Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

| m/z | Proposed Fragment | Significance |

| 248/250 | [C₁₂H₂₃Br]⁺˙ | Molecular ion peak (M⁺˙) with bromine isotopes |

| 169 | [C₁₂H₂₃]⁺ | Loss of Br radical |

| 41 | [C₃H₅]⁺ | Allylic carbocation (base peak) |

Interpretation of the Mass Spectrum:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 248 and 250[19][20][21]. A common fragmentation pathway for bromoalkanes is the loss of the bromine radical, which would result in a fragment at m/z 169. For terminal alkenes, the most characteristic fragmentation is allylic cleavage, leading to a resonance-stabilized allylic carbocation. In this case, this would result in a prominent peak at m/z 41, which is often the base peak in the spectrum of long-chain terminal alkenes[22][23][24][25][26].

Caption: Proposed mass spectrometry fragmentation of this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-300).

-

Detection: The detector will record the abundance of each ion at its specific mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. ¹H and ¹³C NMR confirm the connectivity of the carbon and hydrogen atoms, IR spectroscopy identifies the key functional groups (terminal alkene and alkyl bromide), and mass spectrometry determines the molecular weight and provides structural information through fragmentation patterns. This guide serves as a valuable resource for the unambiguous identification and characterization of this important synthetic building block.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. Alkene - Wikipedia [en.wikipedia.org]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 5. C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 10. bhu.ac.in [bhu.ac.in]

- 11. m.youtube.com [m.youtube.com]

- 12. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. researchgate.net [researchgate.net]

- 17. quora.com [quora.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. youtube.com [youtube.com]

- 21. savemyexams.com [savemyexams.com]

- 22. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]

- 23. m.youtube.com [m.youtube.com]

- 24. reddit.com [reddit.com]

- 25. Video: Mass Spectrometry: Molecular Fragmentation Overview [jove.com]

- 26. youtube.com [youtube.com]

An In-depth Technical Guide on 12-Bromododec-1-ene as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Bifunctional Linker

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 12-Bromododec-1-ene stands out as a uniquely versatile precursor, offering chemists a powerful tool for elaborating molecular complexity.[1] Its structure, characterized by a terminal alkene and a primary alkyl bromide, represents a bifunctional linker, where each reactive site can be addressed with a high degree of specificity.[2] This "orthogonal" reactivity allows for a programmed, stepwise approach to synthesis, a concept of significant value in the construction of pharmaceutical intermediates, polymers, and advanced materials.[1][3][4][5][6]

This guide provides a comprehensive technical overview of this compound, moving beyond a simple cataloging of reactions to delve into the causality behind experimental choices. As a senior application scientist, the aim is to provide field-proven insights that are both theoretically sound and practically applicable.

Pillar 1: Expertise & Experience - Understanding the Dichotomous Reactivity

The synthetic utility of this compound is rooted in the distinct and predictable reactivity of its two functional groups. The ability to selectively manipulate one in the presence of the other is the cornerstone of its application.

The Terminal Alkene: A Gateway to Diverse Functionality

The terminal double bond is an electron-rich center, making it susceptible to a variety of electrophilic addition reactions. Key transformations include:

-

Hydroboration-Oxidation for Anti-Markovnikov Alcohol Synthesis: This two-step protocol is a reliable method for the installation of a terminal hydroxyl group. The choice of borane is critical. While borane-THF complex is effective, bulkier reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can offer enhanced regioselectivity, minimizing potential side reactions. The subsequent oxidation under basic conditions with hydrogen peroxide proceeds cleanly to afford 12-bromododecan-1-ol.

-

Epoxidation: The alkene can be readily converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This three-membered ring is a valuable intermediate, susceptible to ring-opening by a wide range of nucleophiles, allowing for the introduction of diverse functionalities.

-

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Heck or Suzuki coupling, can be employed to form new carbon-carbon bonds at the terminus of the alkene, though this application is less common than transformations at the bromide position.[7][8][9]

The Primary Alkyl Bromide: A Reliable Handle for Nucleophilic Substitution and Organometallic Chemistry

The C-Br bond at the other end of the molecule provides a robust handle for a different set of transformations:

-

Grignard Reagent Formation: A Workhorse for C-C Bond Formation: The reaction of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether generates the corresponding Grignard reagent, 11-dodecenylmagnesium bromide.[10][11] This powerful nucleophile can then be used to attack a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.[10][12] It is crucial to maintain anhydrous conditions, as Grignard reagents are highly basic and will be quenched by protic solvents.[11][13]

-

Nucleophilic Substitution (SN2) Reactions: The primary nature of the alkyl bromide makes it an excellent substrate for SN2 reactions.[2] A variety of nucleophiles, such as azide, cyanide, and thiolates, can be readily introduced, providing a straightforward pathway to a diverse range of terminally functionalized dodecenes.

Pillar 2: Trustworthiness - Self-Validating Protocols

The following protocols are designed to be robust and reproducible. The rationale behind key steps is provided to allow for adaptation and troubleshooting.

Experimental Protocol 1: Synthesis of 11-Dodecen-1-ol via Hydroboration-Oxidation

This protocol demonstrates the selective functionalization of the alkene moiety.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 eq) dissolved in anhydrous THF.

-

Hydroboration: The solution is cooled to 0 °C in an ice bath. A solution of borane-THF complex (1.0 M in THF, 1.1 eq) is added dropwise via the dropping funnel over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 2 hours.

-

Oxidation: The reaction is cooled back to 0 °C. A 3 M aqueous solution of sodium hydroxide (1.2 eq) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (1.2 eq). Caution: Hydrogen peroxide is a strong oxidant.

-

Work-up: The mixture is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford 11-dodecen-1-ol.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Essential to prevent the quenching of the borane reagent.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the hydroboration reaction.

-

Stoichiometry: A slight excess of the hydroborating agent and oxidizing agents ensures complete conversion of the starting material.

Experimental Protocol 2: Grignard Reaction with an Aldehyde

This protocol illustrates the formation of a new C-C bond at the bromide position.

Step-by-Step Methodology:

-

Grignard Formation: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet. Magnesium turnings (1.1 eq) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface. Anhydrous THF is added to cover the magnesium. A solution of this compound (1.0 eq) in anhydrous THF is added to the dropping funnel. A small amount of the bromide solution is added to initiate the reaction (indicated by bubbling and heat). The remaining bromide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.

-

Reaction with Electrophile: The Grignard reagent is cooled to 0 °C. A solution of the aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours.

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

Purification: The crude alcohol is purified by flash column chromatography.

Data Presentation: Comparison of Grignard Reaction Solvents

| Solvent | Dielectric Constant | Boiling Point (°C) | Observations |

| Diethyl Ether | 4.3 | 34.6 | Lower boiling point can make it easier to control the reaction temperature, but also more volatile. |

| Tetrahydrofuran (THF) | 7.5 | 66 | Higher boiling point and better at solvating the Grignard reagent, which can sometimes lead to higher yields. |

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

Caption: Key synthetic transformations of this compound.

Caption: Orthogonal functionalization strategies for this compound.

Pillar 3: Authoritative Grounding & Comprehensive References

The methodologies and principles described herein are well-established in the field of organic chemistry. For further reading and verification, the following resources are recommended.

References

-

Title: this compound Source: MySkinRecipes URL: [Link]

-

Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]

-

Title: Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry Source: The Organic Chemistry Tutor (YouTube) URL: [Link]

-

Title: 1-Dodecene,12-broMo- Source: ChemBK URL: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS 99828-63-4: 1-Dodecene, 12-bromo- | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bifunctional pyridoxal derivatives as efficient bioorthogonal reagents for biomacromolecule modifications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Uniform and simultaneous orthogonal functionalization of a metal–organic framework material - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Iodine-promoted oxidative cross-coupling for the synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3H)-one via C–H activation: development of synthetic TLX agonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. echemi.com [echemi.com]

- 13. benchchem.com [benchchem.com]

The Versatility of ω-Bromoalkenes in Modern Organic Synthesis: A Technical Guide

Introduction: The Strategic Importance of ω-Bromoalkenes

In the landscape of contemporary organic synthesis, the ability to construct complex molecular architectures with precision and efficiency is paramount. Among the vast arsenal of synthetic intermediates, ω-bromoalkenes have emerged as exceptionally versatile building blocks. Their unique bifunctional nature, possessing both a nucleophilic alkene and an electrophilic carbon-bromine bond at opposing ends of a hydrocarbon chain, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of ω-bromoalkenes, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide detailed protocols for key reactions, and showcase their utility in the synthesis of complex natural products and pharmaceuticals.

Part 1: Synthesis of ω-Bromoalkenes

The accessibility of ω-bromoalkenes is a critical factor in their widespread application. Several reliable methods have been developed for their synthesis, with the choice of route often depending on the desired chain length and the availability of starting materials.

From α,ω-Diols

A common and cost-effective method for the preparation of ω-bromoalkanols, which can be further converted to ω-bromoalkenes, involves the selective monobromination of α,ω-diols.[1][2] This transformation can be achieved by treating the diol with aqueous hydrogen bromide in a biphasic system with a non-polar organic solvent, often utilizing a Dean-Stark apparatus to remove water and drive the reaction to completion.[1] The success of this method lies in the controlled reaction conditions that favor the formation of the monobrominated product over the corresponding dibromoalkane.

Experimental Protocol: Synthesis of ω-Bromoalkanols from α,ω-Diols [1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine the α,ω-diol (1.0 eq), 48% aqueous hydrogen bromide (1.2 eq), and benzene (or toluene) to form a biphasic mixture.

-

Reaction Execution: Heat the mixture to reflux. The water formed during the reaction, along with water from the aqueous HBr, is azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting diol and minimize the formation of the dibromoalkane byproduct.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude ω-bromoalkanol can be purified by fractional distillation or column chromatography.

Via Wittig Reaction

The Wittig reaction provides a powerful tool for the stereoselective synthesis of alkenes and can be adapted for the preparation of ω-bromoalkenes.[3][4][5] This method involves the reaction of a phosphorus ylide, generated from a phosphonium salt, with an aldehyde or ketone. For the synthesis of ω-bromoalkenes, a bromo-functionalized phosphonium salt or a bromo-functionalized aldehyde can be employed.

Experimental Protocol: Synthesis of a ω-Bromoalkene via Wittig Reaction [3]

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate bromoalkyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath and add a strong base, such as n-butyllithium (1.0 eq), dropwise. Allow the resulting deep red or orange solution of the ylide to stir at 0 °C for 30 minutes.

-

Reaction with Aldehyde: To the ylide solution, add a solution of the desired aldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the complete consumption of the starting materials.

-

Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired ω-bromoalkene. The byproduct, triphenylphosphine oxide, can often be removed by precipitation or chromatography.[4]

Part 2: Applications in Organometallic Chemistry

The carbon-bromine bond in ω-bromoalkenes is a versatile handle for the formation of organometallic reagents, which are potent nucleophiles in carbon-carbon bond-forming reactions.

Grignard Reagents

The reaction of ω-bromoalkenes with magnesium metal in an ethereal solvent leads to the formation of the corresponding Grignard reagent.[6][7][8] These reagents are highly reactive and must be prepared under strictly anhydrous conditions to prevent quenching by protic solvents.[7] The resulting organomagnesium species behaves as a carbanion, with the alkene functionality remaining intact for subsequent transformations.

Experimental Protocol: Preparation of a Grignard Reagent from a ω-Bromoalkene [7][8]

-

Apparatus Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

-

Initiation: Place magnesium turnings (1.2 eq) in the flask. A small crystal of iodine can be added to activate the magnesium surface.

-

Reagent Addition: Add a solution of the ω-bromoalkene (1.0 eq) in anhydrous diethyl ether or THF dropwise from the dropping funnel to the magnesium turnings. The reaction is exothermic and may require initial heating to initiate.

-

Reaction Control: Once initiated, the reaction should proceed smoothly. The rate of addition of the ω-bromoalkene solution should be controlled to maintain a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until all the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent and can be used directly in subsequent reactions.

The alkene-containing Grignard reagents can participate in a wide array of reactions, such as nucleophilic addition to carbonyl compounds, to construct more complex molecules.

Barbier-Type Reactions

The Barbier reaction offers a convenient one-pot alternative to the two-step Grignard protocol.[9] In this reaction, the organometallic reagent is generated in situ in the presence of the electrophile, typically an aldehyde or ketone. This approach is often more tolerant of functional groups and can sometimes be performed in aqueous media. The intramolecular Barbier reaction of ω-bromoalkenes is a powerful method for the formation of cyclic alcohols. A notable example is its application in the synthesis of the natural product (±)-stemoamide.[10]

Part 3: Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond of ω-bromoalkenes serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[11] The intramolecular Heck reaction of ω-bromoalkenes is a particularly powerful tool for the synthesis of cyclic and macrocyclic compounds.[12][13][14][15] This reaction proceeds under relatively mild conditions and exhibits high functional group tolerance.[11]

Mechanism of the Intramolecular Heck Reaction

The catalytic cycle of the intramolecular Heck reaction of a ω-bromoalkene can be summarized as follows:

Caption: Catalytic cycle of the intramolecular Heck reaction.

Suzuki Coupling

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. ω-Bromoalkenes can be effectively coupled with a wide range of boronic acids and their derivatives to form complex molecules containing new carbon-carbon bonds.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. ω-Bromoalkenes can serve as the vinyl halide component in this reaction, providing access to enyne motifs which are valuable precursors in organic synthesis.

Part 4: Radical Reactions

The carbon-bromine bond of ω-bromoalkenes can be homolytically cleaved to generate carbon-centered radicals, which can then participate in a variety of cyclization and addition reactions.

Radical Cyclization

Intramolecular radical cyclization of ω-bromoalkenes is a powerful method for the construction of five- and six-membered rings. These reactions are typically initiated by a radical initiator, such as AIBN, in the presence of a radical mediator, like tributyltin hydride.

Workflow for a Typical Radical Cyclization

Caption: General workflow for a radical cyclization of a ω-bromoalkene.

Part 5: Applications in the Synthesis of Complex Molecules

The versatility of ω-bromoalkenes makes them invaluable starting materials in the total synthesis of complex natural products and pharmaceutically active compounds.

Synthesis of (±)-Stemoamide

The total synthesis of the alkaloid (±)-stemoamide has been achieved using an intramolecular propargylic Barbier reaction as a key step, where a bromo-functionalized precursor undergoes cyclization to form the characteristic azepine ring of the natural product.[10]

Synthesis of Epothilones

Epothilones are a class of potent anticancer agents. Their total synthesis is a significant challenge in organic chemistry, and various strategies have been developed. Some synthetic routes towards epothilones and their analogues have utilized ω-bromoalkenes as key intermediates for fragment coupling reactions, such as Stille coupling.[16][17][18][19][20]

Synthesis of Prostaglandins

Prostaglandins are a group of physiologically active lipid compounds with diverse biological functions. A concise chemoenzymatic synthesis of several prostaglandins has been reported, where a common bromohydrin intermediate, a synthetic equivalent of the well-known Corey lactone, is employed.[21][22] This intermediate, which can be derived from ω-bromoalkene precursors, allows for the efficient introduction of the lipid side chains via cross-coupling reactions.

Conclusion

ω-Bromoalkenes are undeniably powerful and versatile intermediates in organic synthesis. Their bifunctional nature allows for a wide range of transformations, from the formation of organometallic reagents to participation in transition metal-catalyzed cross-coupling and radical cyclization reactions. The ability to construct complex carbocyclic and heterocyclic frameworks from readily available starting materials underscores their importance in modern synthetic chemistry. For researchers and professionals in drug development, a thorough understanding of the reactivity and applications of ω-bromoalkenes is essential for the design and execution of efficient and innovative synthetic strategies. As the field of organic synthesis continues to evolve, the utility of these remarkable building blocks is certain to expand, leading to the discovery and development of new medicines and materials.

References

-

Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. International Journal of Molecular Sciences. 2023;24(9):8252. [Link]

-

Total synthesis of epothilone E and related side-chain modified analogues via a Stille coupling based strategy. Bioorganic & Medicinal Chemistry. 1999;7(5):665-97. [Link]

-

Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. International Journal of Molecular Sciences. 2023;24(9):8252. [Link]

-

A Synthesis of (±)-Stemoamide Using the Intramolecular Propargylic Barbier Reaction. ResearchGate. [Link]

-

Mizoroki-Heck Macrocyclization Reactions at 1M Concentration Catalyzed by Sub-nanometric Palladium Clusters. Digital CSIC. [Link]

-

The Intramolecular Heck Reaction. Organic Reactions. 2002;60. [Link]

-

Intramolecular Heck reaction. Wikipedia. [Link]

-

Total syntheses of epothilones B and D. Chemistry & Biology. 1997;4(10):793-806. [Link]

-

The Keck Synthesis of Epothilone B. Organic Chemistry Portal. 2009. [Link]

-

Strategy Toward The Total Synthesis of Epothilones A and B. DTIC. [Link]

-

Synthesis of epothilones A and B in solid and solution phase. Nature. 1997;387(6630):268-72. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. University of Missouri-St. Louis. [Link]

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. AdiChemistry. [Link]

-

An Effective Method for the Preparation of ω-Bromoalkanols from α,ω-Diols. LookChem. [Link]

-

Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. ResearchGate. [Link]

-

Synthesis of an Alkene via the Wittig Reaction. University of California, Irvine. [Link]

-

Grignard Reaction. Swarthmore College. [Link]

-

Synthesis of (Z)-1-Bromo-1-alkenes and Terminal Alkynes from anti-2,3-Dibromoalkanoic Acids by Microwave-Induced Reaction. ResearchGate. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Photochemically Enabled Total Syntheses of Stemoamide Alkaloids. PubMed. [Link]

-

-

The Wittig Reaction. University of Pittsburgh. [Link]

-

-

Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides. PubMed. [Link]

-

-

The Grignard Reaction. University of Wisconsin-Madison. [Link]

-

-

Organic Chemistry: Synthesis of a Grignard Reagent. YouTube. [Link]

-

Photochemically Enabled Total Syntheses of Stemoamide Alkaloids. PubMed Central. [Link]

-

A concise and scalable chemoenzymatic synthesis of prostaglandins. PubMed Central. [Link]

-

Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides. MDPI. [Link]

-

Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. 1990;23(9):286-293. [Link]

-

Total Synthesis and Anti-inflammatory Activity of Stemoamide-Type Alkaloids Including Totally Substituted Butenolides and Pyrroles. Kyushu University. [Link]

-

Total Synthesis and Anti-inflammatory Activity of Stemoamide-Type Alkaloids Including Totally Substituted Butenolides and Pyrroles. Thieme Connect. [Link]

-

Synthesis of Bromoalkenes and Alkylidene Dibromides by Reactions of Carbonyl Compounds with 2,4,4,6-Tetrabromo-2,5-cyclohexadienone in the Presence of Triphenylphosphine. ResearchGate. [Link]

-

Organic Chemistry - Alkene Synthesis. YouTube. [Link]

-

Multistep Synthesis with Chain Elongation, Radicals, and More – Organic Chemistry Finals Review. YouTube. [Link]

-

Asymmetric synthesis from terminal alkenes by diboration/cross-coupling cascades. Nature. 2011;475(7355):193-8. [Link]

-

Application of ω‐Transaminases in the Pharmaceutical Industry. Almac. [Link]

-

Application of ω-Transaminases in the Pharmaceutical Industry. PubMed. [Link]

-

Diol synthesis by dihydroxylation. Organic Chemistry Portal. [Link]

-

[Microbiological synthesis and transformation of prostaglandins]. PubMed. [Link]

-

Palladium-Catalyzed Cascade Cyclization—Coupling Reactions of 2-Bromo-1,6-enynes with Organoboronic Acids. ResearchGate. [Link]

-

Three-component cross-coupling reactions involving alkenes enabled by visible-light and earth-abundant-metal-catalysis. OAE Publishing Inc.. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. adichemistry.com [adichemistry.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. youtube.com [youtube.com]

- 9. web.alfredstate.edu [web.alfredstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. organicreactions.org [organicreactions.org]

- 12. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. digital.csic.es [digital.csic.es]

- 15. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 16. Total synthesis of epothilone E and related side-chain modified analogues via a Stille coupling based strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Total syntheses of epothilones B and D - PubMed [pubmed.ncbi.nlm.nih.gov]